molecular formula C24H19N B1359709 2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline CAS No. 889750-37-2

2-(9,9-Dimethyl-9H-fluoren-2-YL)quinoline

Cat. No.: B1359709
CAS No.: 889750-37-2
M. Wt: 321.4 g/mol
InChI Key: WHHNAXUPYPAMDD-UHFFFAOYSA-N
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Description

2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline is an organic compound that combines the structural features of both fluorene and quinoline. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with 9,9-dimethylfluorene and 2-bromoquinoline.

    Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling reaction.

    Catalyst and Reagents: Palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly used along with a base like potassium carbonate in an organic solvent such as toluene or dimethylformamide.

    Procedure: The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete coupling of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing advanced purification techniques such as column chromatography and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups are introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline has a wide range of scientific research applications, including:

    Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.

    Photovoltaics: Employed in the development of organic solar cells as a donor or acceptor material.

    Biological Studies: Investigated for its potential use in biological imaging and as a fluorescent probe.

    Medicinal Chemistry: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline involves its interaction with specific molecular targets and pathways:

    Photophysical Properties: The compound exhibits strong fluorescence and high electron delocalization, making it effective in light-emitting applications.

    Molecular Targets: In biological systems, it may interact with cellular components such as DNA or proteins, leading to potential therapeutic effects.

    Pathways: The compound can participate in various photochemical and photophysical pathways, contributing to its functionality in electronic and biological applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline stands out due to its unique combination of fluorene and quinoline structures, providing distinct photophysical properties that are advantageous in both electronic and biological applications.

Properties

IUPAC Name

2-(9,9-dimethylfluoren-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N/c1-24(2)20-9-5-4-8-18(20)19-13-11-17(15-21(19)24)23-14-12-16-7-3-6-10-22(16)25-23/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHNAXUPYPAMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC5=CC=CC=C5C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633585
Record name 2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889750-37-2
Record name 2-(9,9-Dimethyl-9H-fluoren-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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